3-Hexenoic acid, butyl ester, (Z)-
Overview
Description
3-Hexenoic acid, butyl ester, (Z)-, also known as butyl (Z)-3-hexenoate, is an organic compound with the molecular formula C10H18O2. It is a type of ester formed from 3-hexenoic acid and butanol. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, butyl ester, (Z)- can be achieved through the esterification of 3-hexenoic acid with butanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 3-Hexenoic acid, butyl ester, (Z)- can be scaled up by employing continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Hexenoic acid, butyl ester, (Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the hexenoic acid moiety can be hydrogenated to form butyl hexanoate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hexenoic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Hydrogenation: Butyl hexanoate
Hydrolysis: 3-Hexenoic acid and butanol
Oxidation: Corresponding carboxylic acids or aldehydes
Scientific Research Applications
3-Hexenoic acid, butyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine: Explored for its potential use in drug delivery systems as a biocompatible ester.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of 3-Hexenoic acid, butyl ester, (Z)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester bond can undergo hydrolysis in biological systems, releasing 3-hexenoic acid and butanol, which may further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl hexanoate: Similar in structure but lacks the double bond present in 3-Hexenoic acid, butyl ester, (Z)-.
Ethyl 3-hexenoate: An ester of 3-hexenoic acid with ethanol instead of butanol.
Methyl 3-hexenoate: An ester of 3-hexenoic acid with methanol instead of butanol.
Uniqueness
3-Hexenoic acid, butyl ester, (Z)- is unique due to its (Z)-configuration, which imparts specific stereochemical properties and influences its reactivity and interaction with biological systems. This configuration also contributes to its distinct fruity odor, making it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
butyl (Z)-hex-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZOAYDHBSAQW-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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